N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a triazole ring, a thiadiazole moiety, and an adamantane backbone, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Synthesis of the Triazole Ring: The triazole ring is formed through a click reaction between azides and alkynes.
Coupling Reactions: The thiadiazole and triazole intermediates are coupled using suitable linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole moiety also show antimicrobial and anticancer properties.
Adamantane Derivatives: These compounds are known for their antiviral and neuroprotective effects.
Uniqueness
N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is unique due to its combination of three distinct pharmacophores, which may result in synergistic effects and enhanced biological activity compared to its individual components .
Biological Activity
The compound N-{[4-benzyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide represents a novel synthetic entity that integrates multiple pharmacophores known for their biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other therapeutic potentials supported by recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Thiadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Triazole ring : Often associated with antifungal and anticancer activities.
- Adamantane core : Provides stability and enhances bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A series of compounds containing 1,3,4-thiadiazole exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated notable antibacterial effects with inhibition rates exceeding those of commercial bactericides .
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been extensively studied:
- Compounds synthesized from 1,3,4-thiadiazole exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values lower than standard chemotherapeutic agents like cisplatin .
Compound Name | Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|---|
N-benzyl derivatives | MDA-MB-231 | 3.3 | |
Thiadiazole derivatives | HEK293T | 34.71 - 52.63 |
Other Biological Activities
Beyond antimicrobial and antitumor activities, the compound's potential extends to:
- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models .
- Anti-inflammatory : The presence of the thiadiazole ring has been linked to anti-inflammatory effects in various studies .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Rhizoctonia solani, revealing promising results that support their use in agricultural applications .
- Cytotoxicity Testing : Research involving the synthesis of new thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, with detailed structure-activity relationship (SAR) analyses revealing key insights into their mechanisms .
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2S2/c1-16-29-31-24(37-16)28-22(34)15-36-25-32-30-21(33(25)14-17-5-3-2-4-6-17)13-27-23(35)26-10-18-7-19(11-26)9-20(8-18)12-26/h2-6,18-20H,7-15H2,1H3,(H,27,35)(H,28,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVQQIHPUCRJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.